molecular formula C25H15F3N6O4 B2972719 N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306765-93-5

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2972719
CAS RN: 306765-93-5
M. Wt: 520.428
InChI Key: MVCSSDJEQHUZQO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These types of compounds are known to have biological activity and have been studied as potential CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are nitrogen-rich heterocyclic moieties that are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Structural Analysis

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide represents a class of compounds with significant synthetic and structural interest. The synthesis of related triazolopyrimidine derivatives involves cyclization and heterocondensation processes. For example, the reaction with semicarbazide and subsequent cyclization with dichlorotriphenylphosphorane produces heterocondensed pyrimidines, which are further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines (Wamhoff, Kroth, & Strauch, 1993). These synthetic pathways highlight the compound's role in generating diverse heterocyclic architectures.

Biological Activity and Applications

The compound and its derivatives exhibit a range of biological activities, making them subjects of pharmacological interest. For instance, a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives were synthesized and assessed for their antibacterial and antifungal activity, showcasing the potential of these compounds in antimicrobial applications (Chauhan & Ram, 2019). Similarly, other triazolopyrimidine derivatives have been evaluated for their antimicrobial activity and antioxidant activity, further underlining their relevance in the search for new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Anticonvulsant Activities

The design and synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from this chemical class have been explored for their in vivo anticonvulsant activity. These studies reveal that certain derivatives possess significant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential as anticonvulsant agents. The structure-activity relationship analysis suggests that specific substitutions on the phenol moiety enhance efficacy (Wang, Piao, Zhang, & Quan, 2015).

Future Directions

The future directions for this compound would likely involve further studies on its potential as a CDK2 inhibitor . This could include more detailed studies on its mechanism of action, as well as preclinical and clinical trials to assess its efficacy and safety as a potential cancer treatment .

properties

IUPAC Name

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15F3N6O4/c26-25(27,28)21-14-20(15-7-3-1-4-8-15)30-24-31-22(32-33(21)24)23(35)29-16-11-17(34(36)37)13-19(12-16)38-18-9-5-2-6-10-18/h1-14H,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSSDJEQHUZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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